molecular formula C6H13BrO2 B1310479 4-Bromo-1,1-dimethoxybutane CAS No. 24157-02-6

4-Bromo-1,1-dimethoxybutane

Cat. No. B1310479
CAS RN: 24157-02-6
M. Wt: 197.07 g/mol
InChI Key: QPNPLSCMVPQSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-1,1-dimethoxybutane” is a chemical compound with the CAS Number: 24157-02-6 . It has a molecular weight of 197.07 and its molecular formula is C6H13BrO2 .


Synthesis Analysis

The synthesis of “4-Bromo-1,1-dimethoxybutane” has been reported in the literature. One method involves the use of 18-crown-6 ether, potassium carbonate, and sodium iodide in acetone for 12 hours under heating . Another method involves the reaction of sodium hydride in N,N-dimethylformamide with 5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester, followed by the addition of 4-bromobutyraldehyde dimethyl acetal .


Molecular Structure Analysis

The InChI code for “4-Bromo-1,1-dimethoxybutane” is 1S/C6H13BrO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Organic Synthesis Applications

"4-Bromo-1,1-dimethoxybutane" is utilized in organic synthesis processes, demonstrating its versatility in the formation of complex molecules and intermediates. For example, it plays a role in the synthesis of alkyne derivatives through phase-transfer catalyzed dehydrohalogenation, showcasing its utility in creating building blocks for further chemical synthesis (Akué-Gédu & Rigo, 2005). This process highlights the reactivity and potential of "4-Bromo-1,1-dimethoxybutane" in large-scale preparation and phase transfer agent applications, beneficial for industrial and academic research settings.

Material Science and Supramolecular Chemistry

In material science, "4-Bromo-1,1-dimethoxybutane" and related compounds are studied for their ability to form complex structures and networks through halogen bonding. The formation of different supramolecular architectures demonstrates the compound's potential in designing new materials with specific properties (Pan, Beyeh, & Rissanen, 2015). These applications are crucial for developing novel materials with tailored functionalities for use in various technological applications.

Analytical and Environmental Applications

"4-Bromo-1,1-dimethoxybutane" and its derivatives are also relevant in analytical chemistry and environmental science. For instance, the study of solvolysis reactions of tertiary bromoalkanes provides insight into reaction mechanisms and the effect of nucleophilic solvent participation, which is essential for understanding chemical reactivity and designing greener chemical processes (Liu, Hou, & Tsao, 2009). These studies contribute to a deeper understanding of chemical reactions and their implications for environmental chemistry.

Safety And Hazards

Safety information for “4-Bromo-1,1-dimethoxybutane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area .

Relevant Papers

A paper titled “Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation” discusses the use of brominated compounds in the synthesis of antifungal agents .

properties

IUPAC Name

4-bromo-1,1-dimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNPLSCMVPQSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439579
Record name 4-BROMO-1,1-DIMETHOXYBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,1-dimethoxybutane

CAS RN

24157-02-6
Record name 4-BROMO-1,1-DIMETHOXYBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,1-dimethoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.1 moles of 4,4-dimethoxybutanol in 50 ml. of dimethylformamide containing 0.1 moles of triphenylphosphine is allowed to react for 18 hours with 0.1 moles of carbon tetrabromide. The mixture is diluted with water and extracted with ether. The ether extracts are combined, washed with water, dried and evaporated to a crude product which is purified by distillation to yield 4,4-dimethoxybutylbromide. This bromide is then converted into the diethyl phosphonate using the procedure described in Example 2.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.